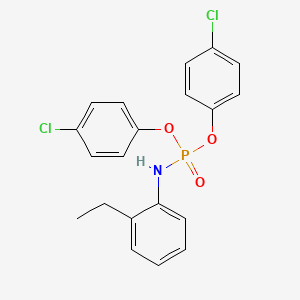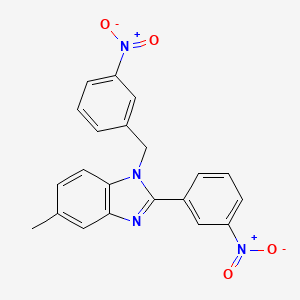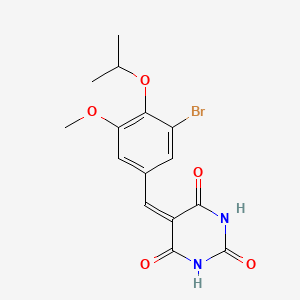![molecular formula C16H10N2OS B5035321 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)
2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in cell growth and proliferation. It may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects
Studies have shown that 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate has various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. In addition, it has been found to affect the levels of various neurotransmitters in the brain, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate in lab experiments is its versatility. The compound can be easily synthesized and modified to suit specific experimental needs. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity. Careful dosing and handling are required to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate. One area of interest is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, the compound's effects on the immune system and its potential as an immunomodulatory agent warrant further investigation. Finally, the use of 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate as a tool for studying cellular signaling pathways and gene expression regulation is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with phthalhydrazide in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-phenyl-[1,3]thiazolo[2,3-a]phthalazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-14(11-6-2-1-3-7-11)20-16-13-9-5-4-8-12(13)10-17-18(15)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLXQKPAIXQWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=S=C3C4=CC=CC=C4C=NN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-(5-methyl-2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5035240.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)
![2-{[5-(2,4-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B5035258.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5035294.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5035310.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)



![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)